Trimethyl(p-tolyloxy)silane
Description
Overview of Organosilicon Compounds in Modern Chemical Research
Organosilicon compounds, which are characterized by the presence of a silicon-carbon bond, represent a cornerstone of modern chemical research and industry. nih.govwikipedia.org The history of organosilicon chemistry began in 1863 with the synthesis of the first compound featuring a silicon-carbon bond, tetraethylsilane. Since then, the field has expanded dramatically, driven by the unique properties that the silicon atom imparts to organic molecules. These compounds are integral to numerous applications, serving as essential building blocks and valuable intermediates in chemical synthesis. wikipedia.orgorganic-chemistry.org
The versatility of organosilicon compounds stems from silicon's ability to form stable bonds with carbon, oxygen, nitrogen, and other elements, leading to a vast array of structures such as silanes, siloxanes, and silanols. Their notable properties include high thermal stability, chemical inertness, and flexibility, making them critical components in the design of advanced materials. mdpi.com In the realm of organic synthesis, they are widely used as protecting groups, reagents, and catalysts. organic-chemistry.org Beyond synthesis, their applications extend to materials science in the formulation of silicones, sealants, and coatings, as well as in the pharmaceutical and electronics industries. ontosight.aisigmaaldrich.com
Significance of Phenoxysilanes in Synthetic and Materials Science Contexts
Within the broad class of organosilicon compounds, phenoxysilanes, which contain a silicon atom bonded to a phenoxy group (-OAr), hold particular importance. Trimethyl(p-tolyloxy)silane is a member of this subclass. The trimethylsiloxy group, formed from the reaction of a phenol (B47542) with a trimethylsilyl (B98337) source, serves as an effective protecting group for the hydroxyl functionality in phenols. wikipedia.org This protection prevents unwanted reactions and shields the group from pH variations. wikipedia.org
A significant practical application of converting phenols to phenoxysilanes is the increased volatility of the resulting compounds, which makes them more suitable for analysis by gas chromatography (GC) and mass spectrometry (MS). wikipedia.org In materials science, phenoxysilanes like this compound act as crucial raw materials and intermediates. They are used in the synthesis of specialized silicone polymers and resins. lookchem.com These polymers find use in the construction, automotive, and electronics sectors, providing desirable properties such as water repellency, thermal stability, and electrical insulation. lookchem.com Furthermore, these compounds can function as crosslinking agents in the production of durable silicone coatings, adhesives, and sealants. lookchem.com
Historical Development and Current Trends in this compound Research
While the broader field of organosilicon chemistry has a long history, early research focused more on fundamental synthesis and properties. The specific compound this compound has seen its applications evolve over time. Initially, it was primarily utilized as a synthetic intermediate or building block in the creation of more complex molecules. For instance, it has been mentioned in the context of synthesizing intermediates for compounds with potential biological activity and in the preparation of various organic structures. diva-portal.orgresearchgate.netresearchgate.net
A significant and more recent trend in the research involving this compound is its application in analytical chemistry. A key challenge in environmental and industrial analysis is the accurate differentiation and quantification of isomeric cresols (methylphenols), as they often have very similar properties and are difficult to separate chromatographically. lookchem.com A current research focus is the use of this compound as a derivatizing agent. By reacting cresols with a silylating agent to form their corresponding trimethyl(tolyloxy)silane derivatives, analytical chemists can achieve complete separation of the isomers on standard GC columns. lookchem.com The resulting derivatives also produce distinct mass spectra, further aiding in their identification and differentiation. lookchem.com This silylation technique has proven to be a promising solution for the simultaneous and accurate determination of isomeric cresols and xylenols in various samples. lookchem.com
Compound Properties and Data
The following tables summarize key data and research findings related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | trimethyl-(4-methylphenoxy)silane | nih.gov |
| Synonyms | Silane (B1218182), trimethyl(p-tolyloxy)-; p-Cresol (B1678582), TMS derivative | nih.gov |
| CAS Number | 17902-32-8 | nih.gov |
| Molecular Formula | C₁₀H₁₆OSi | nih.gov |
| Molecular Weight | 180.32 g/mol | nih.gov |
| Appearance | Colorless liquid | evitachem.com |
| Boiling Point | 198.7 °C at 760 mmHg | lookchem.com |
| Density | 0.908 g/cm³ | lookchem.comlookchem.com |
| Refractive Index | 1.473 | lookchem.comlookchem.com |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Findings | Source(s) |
| ¹³C NMR | Spectra available for structural confirmation. | nih.gov |
| ²⁹Si NMR | Spectra available for silicon environment analysis. | nih.gov |
| GC-MS (EI) | The mass spectrum shows a top peak at m/z 165 and a second highest at m/z 180 (molecular ion). | nih.gov |
| GC-MS Analysis | Used for the differentiation of isomeric cresols after silylation. The derivatives are fully separated on an HP-5MS capillary column. | lookchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
17902-32-8 |
|---|---|
Molecular Formula |
C10H16OSi |
Molecular Weight |
180.32 g/mol |
IUPAC Name |
trimethyl-(4-methylphenoxy)silane |
InChI |
InChI=1S/C10H16OSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h5-8H,1-4H3 |
InChI Key |
KWNZPYGXIBVQKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O[Si](C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Mechanistic Investigations of Trimethyl P Tolyloxy Silane Reactivity
Silicon-Oxygen Bond Reactivity and Transformations
The silicon-oxygen (Si-O) bond in trimethyl(p-tolyloxy)silane is polar and represents the most reactive site in the molecule under many conditions. wikipedia.org Its transformations primarily involve hydrolysis and condensation reactions, which are fundamental to the formation of siloxanes.
Hydrolysis and Condensation Mechanisms in Solution
The reaction of this compound in the presence of water typically proceeds through a two-step mechanism: hydrolysis followed by condensation.
Hydrolysis: The first step is the cleavage of the silicon-oxygen bond by water to form trimethylsilanol (B90980) and p-cresol (B1678582). This reaction can be initiated by either acid or base catalysis. The general process involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the p-tolyloxy group. The hydrolyzable alkoxy or aryloxy group forms Si-OH terminations, which can then interact with other molecules.
Condensation: The newly formed, reactive trimethylsilanol molecules can then react with each other or with unreacted this compound molecules. This condensation step results in the formation of a stable silicon-oxygen-silicon (Si-O-Si) linkage, characteristic of siloxanes. When two trimethylsilanol molecules react, they form hexamethyldisiloxane (B120664) and a molecule of water. Alternatively, a trimethylsilanol molecule can react with a this compound molecule to produce hexamethyldisiloxane and p-cresol. These condensation reactions can continue, potentially leading to the formation of larger siloxane oligomers or polymers, although the monofunctional nature of trimethylsilanol limits polymer growth. wikipedia.org
| Reaction Step | Controlling Factors | General Kinetic Observations |
|---|---|---|
| Hydrolysis (Si-O Bond Cleavage) | pH, Catalyst, Water Concentration, Solvent | Generally faster at low pH values. researchgate.net The reaction rate is dependent on the concentration of both the silane (B1218182) and water. |
| Condensation (Si-O-Si Bond Formation) | pH, Catalyst, Silanol (B1196071) Concentration | Significantly promoted at high pH values. researchgate.net The rate is slow at neutral pH and increases as the pH deviates from neutral. |
Influence of pH and Catalysts on Reaction Pathways
The pH of the solution has a profound impact on the reaction pathways of both hydrolysis and condensation. researchgate.net By controlling the pH, one can selectively favor one reaction over the other.
Acidic Conditions (Low pH): Under acidic conditions, the oxygen atom of the p-tolyloxy group is protonated. This protonation makes the p-tolyloxy group a much better leaving group, thereby accelerating the rate of hydrolysis. researchgate.net The condensation reaction, however, occurs at a slower rate in acidic media. researchgate.net Therefore, low pH environments favor the formation and accumulation of the trimethylsilanol intermediate.
Neutral Conditions (pH ≈ 7): At or near neutral pH, both hydrolysis and condensation reactions are generally slow. researchgate.net
Basic Conditions (High pH): In basic solutions, the hydrolysis reaction can still occur, but the condensation reaction is significantly promoted. researchgate.net The deprotonated silanol (silanolate) is a potent nucleophile that readily attacks another silicon atom, facilitating the formation of the siloxane bond. Consequently, high pH conditions favor the rapid conversion of the silanol intermediate to the final siloxane product.
Various substances can catalyze these reactions. In addition to protons (H⁺) and hydroxide (B78521) ions (OH⁻), other Lewis acids and bases can act as catalysts. For example, amines can promote silylation reactions, which proceed via the cleavage of Si-O bonds. gelest.com
Silicon-Carbon Bond Formation and Rearrangement Mechanisms
While the primary reactivity of this compound involves its Si-O bond, the silicon-carbon (Si-C) bonds of the trimethylsilyl (B98337) group are generally stable. lkouniv.ac.in However, understanding the mechanisms of Si-C bond formation is fundamental in organosilicon chemistry. Silylation reactions, which form Si-C bonds, typically utilize other types of silicon reagents like hydrosilanes or silyl (B83357) halides rather than aryloxysilanes.
Detailed Catalytic Cycles in Silylation Reactions
The formation of silicon-carbon bonds is often achieved through transition-metal-catalyzed silylation of C-H bonds. While this compound is not a direct reagent for this, the catalytic cycles illustrate the fundamental steps of Si-C bond formation. A common example is the iridium-catalyzed silylation of aromatic C-H bonds. escholarship.org
The catalytic cycle typically involves three main stages:
Oxidative Addition: The cycle begins with the oxidative addition of a hydrosilane (R₃Si-H) to the low-valent metal catalyst (e.g., an Iridium(I) complex). This step forms a higher-valent metal silyl hydride intermediate.
C-H Activation/Silylation: The aromatic substrate coordinates to the metal center. This is followed by C-H bond activation and reductive elimination of H₂, or direct silylation where the aryl group replaces the hydride on the metal. Subsequent reductive elimination forms the new C-Si bond and regenerates the active catalyst.
Reductive Elimination: The silylated organic molecule is released from the metal center, and the metal catalyst is regenerated in its initial low-valent state, ready to start another cycle.
Detailed kinetic studies on such systems have shown that the rate-limiting step can vary depending on the electronic properties of the aromatic substrate. escholarship.org
Radical Propagation and Termination Pathways
Radical reactions provide another, albeit less common, pathway for transforming organosilicon compounds. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. chemistrysteps.commasterorganicchemistry.comlibretexts.org The high thermal stability of the Si-C bonds in compounds like tetramethylsilane (B1202638) means that vigorous conditions, such as temperatures up to 700 °C, are required for homolysis to occur. lkouniv.ac.in
Initiation: The reaction is initiated by the formation of a radical species. This typically requires a significant energy input, such as heat or UV light, to cause the homolytic cleavage of a bond, creating two radicals. libretexts.org For a trimethylsilyl group, this would be the homolysis of a Si-C or C-H bond.
Example:(CH₃)₃Si-R → (CH₃)₃Si• + •R
Propagation: In this phase, a radical reacts with a stable molecule to form a new radical, which continues the chain reaction. masterorganicchemistry.comlibretexts.org This sequence can repeat many times.
Example Step 1: A radical abstracts a hydrogen atom from one of the methyl groups: (CH₃)₃Si-CH₃ + •R → (CH₃)₃Si-CH₂• + RH
Example Step 2: The newly formed silicon-containing radical reacts with another molecule.
Termination: The chain reaction is terminated when two radical species react with each other to form a stable, non-radical product. chemistrysteps.comlibretexts.org This is a rare event due to the low concentration of radicals compared to non-radical molecules. masterorganicchemistry.com
Example:(CH₃)₃Si-CH₂• + •Si(CH₃)₃ → (CH₃)₃Si-CH₂-Si(CH₃)₃
| Reaction Phase | Description | Change in Number of Radicals |
|---|---|---|
| Initiation | A non-radical species forms one or more radical species, typically via homolytic cleavage. libretexts.org | Increase (e.g., 0 → 2) |
| Propagation | A radical reacts with a non-radical to form a new radical and a new non-radical. masterorganicchemistry.com | No net change (e.g., 1 → 1) |
| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. chemistrysteps.com | Decrease (e.g., 2 → 0) |
Nucleophile-Induced Substitution at Silicon Centers
Nucleophilic substitution at the silicon center of this compound is a fundamental reaction characteristic of silyl ethers. Unlike substitution at a saturated carbon atom, which typically proceeds via SN1 or SN2 mechanisms, reactions at silicon are distinguished by the ability of silicon to expand its coordination sphere. The reaction generally proceeds through a flexible pathway involving a pentacoordinate intermediate or transition state.
The mechanism is initiated by the attack of a nucleophile (Nu-) on the electrophilic silicon atom. This process is facilitated by the polarization of the silicon-oxygen bond, where silicon carries a partial positive charge. The attack leads to the formation of a trigonal bipyramidal intermediate. In this intermediate, the incoming nucleophile and the outgoing leaving group (the p-tolyloxy group) typically occupy the apical positions. This intermediate is often unstable and rapidly collapses by cleaving the silicon-leaving group bond to form the final products.
A prominent example of this reactivity is the hydrolysis of trialkylphenoxysilanes, which are structurally analogous to this compound. Kinetic investigations on the hydrolysis of compounds like trimethylphenoxysilane show that the reaction is catalyzed by both acids and bases. In acidic conditions, the oxygen of the phenoxy group is protonated, making it a better leaving group. This is followed by the rate-determining attack of a water molecule on the silicon atom. In alkaline solutions, the more potent nucleophile, hydroxide ion, directly attacks the silicon center. The rate of these reactions is sensitive to the steric bulk of the alkyl groups on the silicon atom; increasing the size of these groups generally diminishes the reaction rate.
| Compound | Catalyst | Catalytic Constant (k) | Reference |
|---|---|---|---|
| Trimethylphenoxysilane | H⁺ | 10.4 M⁻¹ sec⁻¹ | |
| Triethylphenoxysilane | H⁺ | 0.17 M⁻¹ sec⁻¹ | |
| Tri-n-propylphenoxysilane | Base (OH⁻/EtO⁻) | 0.0054 M⁻¹ sec⁻¹ | |
| Tri-n-butylphenoxysilane | Base (OH⁻/EtO⁻) | 0.0022 M⁻¹ sec⁻¹ |
Theoretical and Computational Elucidation of Reaction Pathways
Density Functional Theory (DFT) Studies of Reaction Energetics and Transition States
For the nucleophilic substitution on this compound, DFT can be used to model the potential energy surface of the reaction. The calculations would typically locate a pentacoordinate silicon transition state (or a short-lived intermediate). The geometry of this transition state, including the bond lengths of the forming nucleophile-silicon bond and the breaking silicon-oxygen bond, can be precisely determined. The electron-donating effect of the para-methyl group on the tolyloxy ring would be expected to slightly influence the stability of the leaving group and thus the activation energy, a nuance that DFT calculations can quantify.
| Parameter | Transition State (TS) Value | Description |
|---|---|---|
| Si-Nucleophile Bond Length | ~2.0 - 2.2 Å | The partially formed bond between the incoming nucleophile and silicon. |
| Si-Oxygen Bond Length | ~1.8 - 2.0 Å | The partially broken bond between silicon and the aryloxy leaving group. |
| Activation Energy (ΔE‡) | 15 - 25 kcal/mol | The energy barrier for the reaction, influencing the reaction rate. |
| Reaction Enthalpy (ΔHrxn) | -10 to -20 kcal/mol | The overall energy change, indicating if the reaction is exothermic or endothermic. |
Molecular Dynamics and Monte Carlo Simulations in Reaction Mechanism Analysis
Molecular Dynamics (MD) and Monte Carlo (MC) simulations offer a way to study the dynamic and statistical aspects of chemical reactions, providing context that static DFT calculations cannot.
Molecular Dynamics (MD) simulations can model the explicit motions of atoms over time for the reaction of this compound with a nucleophile in a solvent. An MD simulation would typically start with the silane and nucleophile molecules placed in a simulation box filled with solvent molecules (e.g., water or ethanol). By solving Newton's equations of motion for every atom, MD simulations can trace the trajectory of the nucleophile as it approaches the silicon center. This approach is invaluable for understanding the role of the solvent, such as the formation of hydrogen bonds that might stabilize the transition state or the "caging" effect of solvent molecules that influences reactant encounters. Reactive force fields can be used to allow for the dynamic breaking and forming of bonds during the simulation.
Monte Carlo (MC) simulations are used to explore the configuration space of a system and its thermodynamic properties using random sampling. In the context of reaction mechanisms, MC methods are particularly useful for modeling processes with inherent randomness or for studying polymerization and network formation, such as the condensation of silanols that results from the hydrolysis of silyl ethers. A reaction ensemble MC simulation can model the probability of different reaction pathways occurring, providing a statistical understanding of reaction kinetics and equilibrium.
| Simulation Type | Parameter | Typical Value/Setting |
|---|---|---|
| Molecular Dynamics (MD) | Force Field | CVFF, ReaxFF |
| Molecular Dynamics (MD) | Ensemble | NVT (constant volume, temperature) or NPT (constant pressure, temperature) |
| Molecular Dynamics (MD) | Simulation Time | Nanoseconds (ns) to microseconds (µs) |
| Monte Carlo (MC) | Ensemble | Reaction Ensemble |
| Monte Carlo (MC) | Move Types | Translation, Rotation, Bond formation/breaking |
| Monte Carlo (MC) | Number of Steps | 10⁶ to 10⁸ |
Electronic Structure Analysis and Reactivity Prediction
The reactivity of this compound is fundamentally governed by its electronic structure. Computational methods can be used to analyze electron distribution and molecular orbitals to predict how the molecule will behave in a chemical reaction.
The key to its reactivity in nucleophilic substitution is the electrophilicity of the silicon atom. This arises from the significant electronegativity difference between silicon and the oxygen atom it is bonded to, which polarizes the Si-O bond and imparts a partial positive charge (δ+) on the silicon. An analysis of the molecule's electrostatic potential (ESP) map would visually confirm the silicon atom as an electron-deficient site, making it the primary target for nucleophiles.
Frontier Molecular Orbital (FMO) theory provides further insight. The reaction between a nucleophile and the silane can be described as an interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the silane. For this compound, the LUMO is expected to be localized significantly along the Si-O bond axis, specifically on the silicon atom, indicating that this is the site most susceptible to nucleophilic attack. The electronic character of the p-tolyloxy group influences the energy of the LUMO; the electron-donating methyl group on the aromatic ring slightly raises the LUMO energy compared to an unsubstituted phenoxy group, which could subtly decrease the molecule's reactivity toward nucleophiles.
| Electronic Property | Description | Predicted Implication for Reactivity |
|---|---|---|
| Partial Charge on Si | Positive (δ+) | Makes the silicon atom an electrophilic center, susceptible to nucleophilic attack. |
| LUMO (Lowest Unoccupied MO) | Localized on the silicon atom and the Si-O bond. | Defines the site of attack for the nucleophile's HOMO. |
| HOMO (Highest Occupied MO) | Primarily localized on the p-tolyloxy aromatic ring. | Indicates the region of the molecule most likely to act as an electron donor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher reactivity. |
Advanced Spectroscopic and Structural Elucidation Techniques for Trimethyl P Tolyloxy Silane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of trimethyl(p-tolyloxy)silane, offering detailed information about the connectivity and chemical environment of its constituent atoms.
Proton (¹H) NMR for Reaction Progress and Structural Assignment
Proton (¹H) NMR spectroscopy is a fundamental technique for monitoring the progress of reactions involving this compound and for confirming its molecular structure. The ¹H NMR spectrum provides distinct signals for the different types of protons present in the molecule. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the trimethylsilyl (B98337) (TMS) protons typically appear as a sharp singlet, while the aromatic protons of the p-tolyl group and the methyl protons on the aromatic ring exhibit characteristic chemical shifts and coupling patterns. pku.edu.cndoi.org The integration of these signals allows for the quantitative assessment of the relative number of protons, confirming the structural integrity of the compound.
In reaction monitoring, the disappearance of signals corresponding to starting materials and the appearance of new signals corresponding to the product, this compound, can be tracked over time. doi.org For example, in the silylation of p-cresol (B1678582), the disappearance of the phenolic proton signal and the emergence of the trimethylsilyl proton signal would indicate the progression of the reaction.
Table 1: Typical ¹H NMR Spectral Data for this compound.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Trimethylsilyl (-Si(CH₃)₃) | ~0.3 | Singlet | 9H |
| Aromatic (C₆H₄) | ~6.8 - 7.2 | Multiplet (two doublets) | 4H |
| Aromatic Methyl (-CH₃) | ~2.3 | Singlet | 3H |
Carbon-13 (¹³C) and Silicon-29 (²⁹Si) NMR for Detailed Structural Elucidation
For a more in-depth structural analysis, ¹³C and ²⁹Si NMR spectroscopy are employed. ¹³C NMR provides information about the carbon skeleton of the molecule. oregonstate.edu The spectrum of this compound will show distinct signals for the carbons of the trimethylsilyl group, the aromatic ring, and the p-methyl group. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.
²⁹Si NMR spectroscopy is a powerful technique specifically for characterizing organosilicon compounds. researchgate.net Although the natural abundance of the ²⁹Si isotope is low (4.7%), modern NMR techniques allow for its detection. researchgate.net The chemical shift of the silicon nucleus in this compound provides direct evidence of the silicon's chemical environment, specifically its bonding to an oxygen atom and three methyl groups. nih.gov The typical range for silicon in this type of siloxane environment is well-established. pascal-man.com
Table 2: Typical ¹³C and ²⁹Si NMR Spectral Data for this compound.
| Nucleus | Atom Type | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹³C | Trimethylsilyl (-Si(CH₃)₃) | ~0 |
| Aromatic Methyl (-CH₃) | ~20 | |
| Aromatic (C-H) | ~120, ~129 | |
| Aromatic (C-O and C-CH₃) | ~130, ~154 | |
| ²⁹Si | -O-Si(CH₃)₃ | ~18 - 22 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net In this technique, a sample mixture is first separated into its individual components by gas chromatography, and then each component is introduced into the mass spectrometer for detection and identification. thescipub.com The silylation of compounds like p-cresol to form this compound is often performed to improve their chromatographic properties and facilitate their analysis by GC-MS. nih.govlookchem.com The retention time from the GC and the mass spectrum from the MS provide two independent pieces of information that can be used to confidently identify this compound in a complex mixture. nih.gov
Fragmentation Pathways and Mechanistic Insights from Mass Spectrometry
The mass spectrum of this compound provides a molecular ion peak (M⁺) corresponding to its molecular weight, which is approximately 180.32 g/mol . nih.gov Under electron ionization (EI), the molecular ion can undergo fragmentation, leading to a series of characteristic fragment ions. The analysis of these fragmentation patterns can provide valuable structural information. researchgate.netresearchgate.netnih.govresearchgate.net
A common fragmentation pathway for trimethylsilyl ethers involves the loss of a methyl group to form a stable [M-15]⁺ ion. nih.gov Another significant fragmentation can be the cleavage of the Si-O bond. The resulting fragment ions can provide further confirmation of the structure. For example, the observation of a peak at m/z 73 is characteristic of the trimethylsilyl cation, [Si(CH₃)₃]⁺. nih.gov
Table 3: Prominent Ions in the Mass Spectrum of this compound. nih.gov
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 180 | [C₁₀H₁₆OSi]⁺ | Molecular Ion |
| 165 | [M - CH₃]⁺ | Loss of a methyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of the tolyl group) |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. mdpi.com It operates by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of molecular bonds. For this compound, the FTIR spectrum reveals characteristic absorptions for its key structural components: the trimethylsilyl group, the ether linkage, and the p-tolyl aromatic ring.
The analysis of silane (B1218182) compounds by FTIR often focuses on monitoring the hydrolysis of alkoxy groups and the subsequent formation of siloxane (Si-O-Si) networks. researchgate.net In the context of this compound, specific bands confirm the integrity of its structure. The strong absorption band associated with the Si-O-C (aryl) stretch is a key indicator of the ether linkage. Additionally, the symmetric deformation of the Si-(CH₃)₃ group and the various C-H stretching and bending vibrations of the methyl and tolyl groups provide a comprehensive picture of the molecule's composition. mdpi.com
Table 1: Characteristic FTIR Peak Assignments for this compound Systems
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~2960 | Asymmetric C-H Stretch | Si-CH₃ | researchgate.net |
| ~2870 | Symmetric C-H Stretch | Si-CH₃ | researchgate.net |
| ~1600, ~1500 | C=C Ring Stretch | Aromatic Ring | researchgate.net |
| ~1270 | Symmetric C-H Deformation | Si-CH₃ | mdpi.com |
| ~1080 | Asymmetric Si-O-C Stretch | Aryl Silyl (B83357) Ether | mdpi.com |
| ~920 | Asymmetric Si-C₃ Stretch | Si-(CH₃)₃ | General Silane Data |
These spectral assignments allow for the rapid confirmation of the compound's identity and can be used to study its interactions or reactions, such as its grafting onto a surface or its stability under various conditions.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting organosilicon compounds. rsc.org The analysis of siloxanes and related silanes by Raman spectroscopy can reveal detailed information about the Si-O-Si backbone and the nature of the organic substituents. researchgate.netscirp.org
For this compound, the Raman spectrum would be characterized by strong signals from the aromatic ring vibrations and the symmetric vibrations of the trimethylsilyl group. The Si-O-C linkage also produces a distinct Raman signal. The combination of these features provides a unique vibrational fingerprint that can be used for identification and kinetic studies of reactions involving the silane. rsc.orgscirp.org For instance, the evolution of peaks in the 500-600 cm⁻¹ region can be used to monitor the formation of Si-O-Si bonds during polycondensation reactions. scirp.org
Table 2: Expected Raman Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~3060 | Aromatic C-H Stretch | Aromatic Ring | rsc.org |
| ~2960, ~2900 | C-H Stretch | Si-CH₃ | rsc.org |
| ~1610 | C=C Ring Stretch | Aromatic Ring | rsc.org |
| ~1000 | Ring Breathing Mode | Aromatic Ring | General Raman Data |
| ~710 | Symmetric Si-C Stretch | Si-(CH₃)₃ | rsc.org |
Surface-Sensitive Spectroscopic Methods
When this compound is used to modify surfaces, for instance, to create hydrophobic coatings or to act as a coupling agent, its characterization requires techniques that are sensitive to the top few nanometers of a material. gmu.edu These methods are crucial for confirming the presence of the silane, determining its chemical state, and understanding its distribution across the surface.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative technique that analyzes the elemental composition and the chemical and electronic states of the elements within the top 1-10 nm of a surface. libretexts.orgrockymountainlabs.com The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state. rockymountainlabs.com
For a surface modified with this compound, an XPS survey scan would confirm the presence of Silicon (Si), Oxygen (O), and Carbon (C). libretexts.orgmdpi.com High-resolution scans of the Si 2p, O 1s, and C 1s regions provide detailed chemical state information. The Si 2p peak at a binding energy of approximately 102 eV would indicate the presence of Si-O bonds. mdpi.com The C 1s spectrum can be deconvoluted into components representing the aromatic C-C/C-H bonds (~284.8 eV), the C-O-Si ether linkage (~286.5 eV), and the Si-C bonds of the methyl groups. rockymountainlabs.comstrath.ac.uk The O 1s signal at around 532.6 eV is characteristic of the Si-O-C environment. mdpi.com
Table 3: Typical XPS Binding Energies for a this compound-Modified Surface
| Element | Core Level | Binding Energy (eV) | Chemical State Assignment | Reference |
|---|---|---|---|---|
| Si | 2p | ~102.0 | Si-O / Si-C | mdpi.com |
| O | 1s | ~532.6 | Si-O-C | mdpi.com |
| C | 1s | ~284.8 | C-C, C-H (Aromatic, Methyl) | rockymountainlabs.comstrath.ac.uk |
Quantitative analysis of the peak areas allows for the determination of the surface elemental composition, and techniques like Angle-Resolved XPS (ARXPS) can provide information about the thickness and structure of the silane layer. mdpi.com
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Chemical Imaging
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique that provides detailed elemental and molecular information about the outermost monolayer of a sample. mdpi.com A pulsed primary ion beam sputters the surface, and the resulting secondary ions are analyzed based on their mass-to-charge ratio. nist.gov This method is capable of generating high-resolution chemical maps of a surface, showing the lateral distribution of different chemical species. filab.fr
When analyzing a surface functionalized with this compound, ToF-SIMS can detect characteristic fragment ions. In the positive ion spectrum, fragments such as Si(CH₃)₃⁺ (m/z 73) and ions corresponding to the tolyl group (e.g., C₇H₇⁺, m/z 91) would be expected. The negative ion spectrum might show fragments like SiO₂⁻ or SiC₂H₇O⁻. mdpi.com By rastering the primary ion beam across the sample, the intensity distribution of these characteristic ions can be plotted to create a chemical image, revealing the homogeneity of the silane coating. nist.govacs.org
Table 4: Expected Characteristic Secondary Ions for this compound in ToF-SIMS
| m/z (Mass-to-Charge Ratio) | Ion Fragment | Expected Polarity |
|---|---|---|
| 73 | Si(CH₃)₃⁺ | Positive |
| 91 | C₇H₇⁺ (Tolyl) | Positive |
| 165 | [M-CH₃]⁺ | Positive |
| 180 | [M]⁺ (Molecular Ion) | Positive |
| 45 | SiOH⁺ | Positive |
ToF-SIMS is invaluable for confirming the molecular identity of surface species and for visualizing patterns or defects in surface functionalization at the micro- to nanoscale. filab.frdiva-portal.org
Photothermal Induced Resonance (PiFM) Microscopy for Nanoscale Chemical Characterization
Photothermal Induced Resonance (PiFM) Microscopy is an advanced analytical technique that combines the high spatial resolution of Atomic Force Microscopy (AFM) with the chemical specificity of infrared spectroscopy. arxiv.orgyoutube.com It provides chemical information at the nanoscale by measuring the mechanical response of an AFM tip to the photothermal expansion of a sample. researchgate.net A tunable, pulsed IR laser illuminates the sample; when the laser wavelength matches an absorption band of the material, the localized heating causes a rapid expansion that is detected by the AFM cantilever. arxiv.org
For a surface coated with this compound, PiFM can be used to map the distribution of the compound with a spatial resolution of just a few nanometers. By tuning the IR laser to a characteristic vibrational frequency identified from the FTIR spectrum—such as the Si-O-C stretch (~1080 cm⁻¹) or an aromatic C-H stretch (~3060 cm⁻¹)—one can generate a chemical map that is independent of the surface topography. youtube.com This allows for the direct visualization of the silane on a substrate, confirming its presence and distribution in specific nanostructured domains or as a uniform monolayer. This technique is particularly powerful for characterizing complex surfaces where chemical composition varies at the nanoscale. researchgate.net
Other Advanced Characterization Techniques for Kinetic Studies
The study of the reaction kinetics of this compound systems, particularly hydrolysis and condensation, benefits from advanced analytical techniques that can provide real-time information on particle formation, aggregation, and phase changes. Dynamic Light Scattering (DLS) and Optical Turbidity Scanning are two such powerful methods that offer insights into these dynamic processes.
Dynamic Light Scattering (DLS) for Particle Size and Aggregation Monitoring
Dynamic Light Scattering (DLS) is a non-invasive technique well-suited for determining the size distribution of small particles in suspension, typically in the sub-micron and nanometer range. microtrac.comhoriba.com The method is based on the principle of Brownian motion, where particles are in constant, random motion due to collisions with solvent molecules. microtrac.com Smaller particles move more rapidly, while larger particles move more slowly. microtrac.com By illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity, the diffusion coefficient of the particles can be determined. The hydrodynamic radius of the particles is then calculated using the Stokes-Einstein equation. microtrac.com
In the context of this compound hydrolysis and condensation, DLS is invaluable for monitoring the evolution of colloidal particles. mdpi.com For instance, in a study monitoring the acid-catalyzed hydrolysis and condensation of organosilanes, DLS can be employed to track the formation and growth of nanoparticles over time. mdpi.com
A hypothetical DLS study on the hydrolysis of this compound could yield data such as that presented in Table 1. This table illustrates the evolution of the hydrodynamic diameter of particles formed during the reaction at a specific pH.
Table 1: Hypothetical DLS Data for this compound Hydrolysis at pH 3.0 This table is for illustrative purposes and based on typical DLS data for silane hydrolysis.
| Time (minutes) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|
| 10 | 5.2 | 0.45 |
| 30 | 25.8 | 0.38 |
| 60 | 88.1 | 0.25 |
| 90 | 210.5 | 0.32 |
The data shows an initial formation of small nuclei, followed by a period of particle growth. The Polydispersity Index (PDI) provides information on the broadness of the size distribution. A significant increase in both size and PDI at later time points would indicate the onset of particle aggregation, a critical event in the sol-gel process. mdpi.com
Optical Turbidity Scanning for Phase Separation and Hydrolysis Kinetics
Optical Turbidity Scanning is another powerful technique for monitoring the kinetics of reactions that involve changes in sample clarity, such as the hydrolysis of initially immiscible silanes. nih.gov Instruments like the Turbiscan can scan the entire length of a sample vial, measuring both transmitted and backscattered light. mdpi.com This allows for the simultaneous monitoring of different phenomena occurring at different locations within the sample. nih.gov
For a system involving this compound, which would likely be immiscible in water, this technique can be particularly insightful. Initially, a distinct phase separation would exist between the aqueous phase and the silane. mdpi.comnih.gov As hydrolysis proceeds at the interface, the silane is converted into more soluble species (silanols), leading to the gradual dissolution of the silane phase. mdpi.com An optical turbidity scanner can quantify this by measuring the change in the light scattering signal at the interface. mdpi.com
Simultaneously, as condensation reactions occur in the bulk aqueous phase, leading to the formation of larger polysiloxane structures and eventually particles, the turbidity of the bulk solution will increase. mdpi.comnih.gov The instrument can track this change in light transmission throughout the sample height. mdpi.com
Table 2 presents a hypothetical dataset from an optical turbidity scanning experiment monitoring the hydrolysis of this compound.
Table 2: Hypothetical Optical Turbidity Data for this compound Hydrolysis This table is for illustrative purposes and based on typical optical turbidity data for silane hydrolysis.
| Time (hours) | Interfacial Light Scattering (% Change) | Bulk Solution Transmission (%T) |
|---|---|---|
| 0 | 0 | 98.5 |
| 1 | -15.2 | 95.1 |
| 2 | -35.8 | 82.4 |
| 4 | -70.1 | 65.7 |
The decrease in interfacial light scattering would correlate with the consumption of the neat this compound phase, providing a direct measure of the hydrolysis rate. mdpi.com The corresponding decrease in the bulk solution's light transmission indicates the progress of condensation and particle formation. mdpi.com By combining DLS and optical turbidity scanning, a comprehensive picture of the hydrolysis and condensation kinetics of this compound can be constructed, from the initial interfacial reaction to the final particle aggregation. nih.gov
Derivatives and Analogues of Trimethyl P Tolyloxy Silane in Research
Exploration of Triorganosilyl Ethers and Their Synthetic Utility
Triorganosilyl ethers, a class of compounds that includes trimethyl(p-tolyloxy)silane, are widely recognized for their role as protecting groups for alcohols in organic synthesis. Their popularity stems from the ease of their formation and their tunable stability, which allows for selective removal under specific conditions. The choice of the triorganosilyl group dictates the stability of the resulting ether, with bulkier groups generally affording greater stability.
The formation of triorganosilyl ethers is typically achieved by reacting an alcohol with a triorganosilyl halide, such as trimethylsilyl (B98337) chloride, in the presence of a base. The resulting silyl (B83357) ether masks the reactive hydroxyl group, allowing other chemical transformations to be carried out on the molecule without interference.
The cleavage of the silicon-oxygen bond to deprotect the alcohol can be accomplished using a variety of reagents, most commonly fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). The high affinity of silicon for fluoride drives this reaction to completion. The specific conditions required for deprotection can be tailored by the choice of the silyl group, enabling orthogonal protection strategies in the synthesis of complex molecules.
Recent research has also explored the use of triorganosilyl ethers in tandem reactions, where their cleavage initiates further chemical transformations. researchgate.netchemistrytalk.orgCurrent time information in Bangalore, IN. This approach highlights the dual functionality of these groups, acting as both a protective unit and a trigger for subsequent reactivity. researchgate.netchemistrytalk.orgCurrent time information in Bangalore, IN.
Tris(trimethylsilyl)silane (B43935) and Other Advanced Radical Reagents
In the realm of radical chemistry, tris(trimethylsilyl)silane, often abbreviated as (TMS)₃SiH, has emerged as a superior and less toxic alternative to traditional tin-based reagents like tributyltin hydride. rsc.orgwikipedia.org Its efficacy lies in the relatively weak silicon-hydrogen bond, which readily donates a hydrogen atom to initiate radical processes. rsc.org
(TMS)₃SiH is employed in a variety of radical-mediated transformations, including reductions, hydrosilylations, and consecutive radical reactions. nih.gov It has proven effective in the deoxygenation of alcohols and the reduction of alkyl halides, xanthates, and other functional groups. researchgate.net The byproducts of reactions involving (TMS)₃SiH are generally more volatile and easier to remove than their tin-based counterparts, simplifying product purification. wikipedia.orgnih.gov
The development of (TMS)₃SiH has spurred further research into other advanced radical reagents. rsc.orgyoutube.comrsc.orgresearchgate.net These reagents are designed to offer improved selectivity, efficiency, and environmental compatibility. The ongoing exploration in this area continues to expand the toolkit available to synthetic chemists for constructing complex molecular architectures through radical pathways. rsc.orgyoutube.comrsc.orgresearchgate.net
| Reagent | Key Features | Common Applications |
| Tris(trimethylsilyl)silane | Low toxicity, volatile byproducts, efficient hydrogen donor. rsc.orgwikipedia.orgrsc.orgnih.gov | Radical reductions, hydrosilylations, deoxygenations. nih.govresearchgate.net |
| Tributyltin hydride | Traditional radical reagent, effective but toxic tin byproducts. rsc.orgwikipedia.org | Wide range of radical reactions. |
| Other Advanced Reagents | Varied structures and reactivities, designed for specific applications and improved safety profiles. rsc.orgwikipedia.org | Specialized radical transformations. rsc.orgwikipedia.org |
Chlorosilanes, Hydrosilanes, and Their Role in Silicon Chemistry
Chlorosilanes and hydrosilanes are fundamental building blocks in silicon chemistry, serving as precursors to a vast array of organosilicon compounds, including this compound. acs.orgpsu.edud-nb.inforsc.org Chlorosilanes, characterized by one or more silicon-chlorine bonds, are highly reactive electrophiles. psu.edud-nb.inforsc.org Their reaction with nucleophiles, such as alcohols or amines, is a common method for introducing silicon-containing moieties into organic molecules. acs.org The number of chlorine atoms on the silicon center dictates the functionality of the resulting product, allowing for the creation of linear polymers, cross-linked networks, or simple silyl ethers. acs.org
Hydrosilanes, which possess one or more silicon-hydrogen bonds, are versatile reducing agents and are key components in hydrosilylation reactions. In this process, a hydrosilane adds across a double or triple bond, a reaction often catalyzed by transition metals. This provides a powerful method for forming carbon-silicon bonds. The reactivity of the Si-H bond can be tuned by the other substituents on the silicon atom.
The interconversion between chlorosilanes and hydrosilanes is a crucial aspect of silicon chemistry. Chlorosilanes can be converted to hydrosilanes through reduction with hydride reagents, while hydrosilanes can be converted back to chlorosilanes using various chlorinating agents. This flexibility allows for the synthesis of a diverse range of organosilicon compounds with tailored properties.
| Compound Type | General Formula | Key Reactivity | Primary Use |
| Chlorosilanes | RₙSiCl₄₋ₙ | Electrophilic at silicon, Si-Cl bond is reactive towards nucleophiles. psu.edursc.org | Precursors for silylation and silicone polymers. acs.org |
| Hydrosilanes | RₙSiH₄₋ₙ | Si-H bond is a source of hydride or hydrogen radical. | Reducing agents and reagents for hydrosilylation. |
Alkoxysilanes and Organoalkoxysilanes in Materials Science
Alkoxysilanes and their organic-functionalized counterparts, organoalkoxysilanes, are instrumental in the field of materials science, particularly in the creation of hybrid organic-inorganic materials. These compounds are the primary precursors in the sol-gel process, a versatile method for producing ceramics, glasses, and coatings at mild temperatures.
The fundamental chemistry of the sol-gel process involves the hydrolysis of the alkoxy groups to form silanol (B1196071) (Si-OH) groups, followed by condensation reactions between these silanol groups to form a network of siloxane (Si-O-Si) bonds. The rate of these reactions can be controlled by factors such as pH, water concentration, and the choice of catalyst.
Organoalkoxysilanes, which have the general formula R-Si(OR')₃, possess a non-hydrolyzable organic group (R) that imparts specific functionalities to the final material. This organic group can be tailored to introduce properties such as hydrophobicity, adhesion, or chemical reactivity. For instance, they are widely used as coupling agents to enhance the adhesion between organic polymers and inorganic substrates like glass or metal. The alkoxysilane portion of the molecule bonds to the inorganic surface, while the organic functional group interacts with the polymer matrix.
The applications of alkoxysilanes and organoalkoxysilanes are extensive and include the formation of scratch-resistant coatings, anti-corrosion layers, and functionalized surfaces for biomedical applications. The ability to precisely control the properties of the final material by varying the precursors and reaction conditions makes the sol-gel process a powerful tool in materials innovation.
| Compound Type | Key Feature | Primary Application in Materials Science |
| Alkoxysilanes | Hydrolyzable alkoxy groups form siloxane networks. | Precursors for silica-based materials via sol-gel process. |
| Organoalkoxysilanes | Contains a non-hydrolyzable organic functional group. | Coupling agents, surface modifiers, and building blocks for hybrid materials. |
Isomeric Tolyloxysilanes and Their Distinct Reactivities
The position of the methyl group on the phenyl ring in tolyloxysilanes, as in the ortho-, meta-, and para-isomers of trimethyl(tolyloxy)silane, can significantly influence their chemical and physical properties. These differences arise from a combination of electronic and steric effects.
The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the ortho position to a reactive center can exert unique steric and electronic influences compared to its meta and para counterparts. In the case of ortho-tolyloxysilane, the proximity of the methyl group to the silyloxy group can introduce steric hindrance. rsc.orgacs.org This steric bulk can impede the approach of reagents to the silicon atom or the oxygen atom, potentially slowing down reactions such as hydrolysis or cleavage. rsc.orgacs.org
From an electronic standpoint, the methyl group is weakly electron-donating. In the para position, this electronic effect can influence the electron density on the phenoxy oxygen through resonance and inductive effects. In the ortho and meta positions, the influence is primarily inductive. These subtle electronic differences can affect the reactivity of the Si-O bond.
While direct comparative studies on the reactivity of isomeric tolyloxysilanes are not extensively reported, insights can be gleaned from spectroscopic data. For instance, the chemical shifts in ¹H and ¹³C NMR spectra can reveal differences in the electronic environment of the atoms in the different isomers.
¹H NMR Chemical Shifts (δ, ppm) for Triethyl(tolyloxy)silane Isomers
| Proton | ortho-isomer researchgate.net | para-isomer |
| Aromatic | 6.77-7.15 | 6.80-7.08 |
| Methyl (on ring) | 2.23 | 2.29 |
| -OCH₂- | Not reported | Not reported |
| -CH₃ (ethyl) | 0.78 | 0.75 |
¹³C NMR Chemical Shifts (δ, ppm) for Triethyl(tolyloxy)silane Isomers
| Carbon | ortho-isomer researchgate.net | para-isomer |
| Aromatic | 118.5-154.1 | 119.8-153.2 |
| Methyl (on ring) | 16.8 | 20.5 |
| -OCH₂- | Not reported | Not reported |
| -CH₃ (ethyl) | 5.5 | 6.7 |
The differences in the chemical shifts, particularly for the aromatic carbons and the methyl group on the ring, suggest distinct electronic distributions in the ortho and para isomers. These differences, coupled with the steric considerations of the ortho effect, would be expected to lead to distinct reactivities for each isomer in various chemical transformations. For example, the rate of hydrolysis or the ease of cleavage by nucleophiles could differ between the isomers due to these combined steric and electronic factors.
Future Research Directions in Trimethyl P Tolyloxy Silane Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of silyl (B83357) ethers, including Trimethyl(p-tolyloxy)silane, is a cornerstone of organosilicon chemistry. Traditional methods often rely on chlorosilanes, which can generate corrosive byproducts like HCl, necessitating neutralization and separation steps that complicate handling and storage. mdpi.com Future research is increasingly focused on creating greener, more efficient synthetic routes.
A promising direction lies in the catalytic dehydrogenative coupling of hydrosilanes with phenols, such as p-cresol (B1678582). These methods are highly attractive due to their atom economy, producing only hydrogen gas (H₂) as a byproduct. rsc.org Research into catalysts for this transformation is an active area. For instance, the use of abundant and non-corrosive bases like potassium carbonate (K₂CO₃) has been shown to effectively catalyze the reaction between various alcohols and hydrosilanes under mild conditions, demonstrating good functional group tolerance. rsc.org Another sustainable approach involves using inexpensive catalysts like sodium hydroxide (B78521) (NaOH) for the cross-dehydrogenative coupling of alcohols and hydrosilanes, which also avoids the formation of stoichiometric salt byproducts. organic-chemistry.org
Future work could focus on optimizing these catalytic systems specifically for this compound, exploring a wider range of earth-abundant metal catalysts or even metal-free conditions to enhance sustainability and reduce costs. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Silyl Ethers
| Method | Catalyst/Reagent | Byproduct | Advantages | Research Focus |
| Traditional Silylation | Trimethylchlorosilane/Base | HCl, Salt | Well-established | N/A |
| Dehydrogenative Coupling | Hydrosilanes/K₂CO₃ | H₂ | Mild conditions, Atom economical, Non-corrosive | Catalyst optimization, Substrate scope expansion |
| Cross-Dehydrogenative Coupling | Hydrosilanes/NaOH | H₂ | Inexpensive catalyst, Mild conditions | Broadening applicability to complex phenols |
| Iron-Catalyzed Transfer Hydrosilylation | Silyl Formates/Iron Catalyst | H₂, CO₂ | Mild conditions, Gaseous byproducts | Exploring catalyst variants |
This table summarizes and compares different synthetic approaches for silyl ethers, highlighting the advantages of emerging sustainable methods relevant for future this compound synthesis. rsc.orgorganic-chemistry.org
Expansion of Catalytic Applications in Complex Chemical Synthesis
While silyl ethers are widely recognized as protecting groups, their direct participation in catalytic cycles is a burgeoning field of study. wikipedia.org For aryloxysilanes like this compound, research is uncovering their potential as substrates in novel cross-coupling reactions. A significant area of future development is the nickel-catalyzed ipso-borylation of silyloxyarenes. umich.edu This transformation allows the direct conversion of the C-O bond in the aryloxysilane to a C-B bond, yielding valuable aryl boronic acid derivatives, which are crucial building blocks in organic synthesis, particularly for Suzuki-Miyuara cross-coupling reactions. umich.edu
Future research will likely aim to expand the substrate scope of these borylation reactions, testing the robustness of the catalytic system with more complex and functionalized aryloxysilanes. umich.edu Furthermore, developing asymmetric versions of these reactions could provide access to chiral biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The role of the silyl ether group itself, including the trimethylsilyl (B98337) moiety in this compound, in modulating the reactivity and selectivity of these catalytic processes warrants deeper investigation.
Engineering of Advanced Functional Materials with Tailored Properties
This compound serves as a critical monomer and crosslinking agent in the synthesis of advanced silicone-based materials. lookchem.com Its incorporation into polymers and resins imparts desirable properties such as thermal stability, water repellency, and electrical insulation. lookchem.com These characteristics make such materials highly suitable for demanding applications in the construction, automotive, and electronics industries. lookchem.com
The aryloxysilane linkage is noted for its excellent thermal stability, a property that is critical for developing new high-temperature polymer systems. nih.govgelest.com Future research will focus on engineering novel poly(silyl ether)s and hybrid organic-inorganic materials derived from this compound. mdpi.comnih.gov By carefully controlling polymerization conditions and copolymerizing with other functional silanes, materials with precisely tailored properties can be designed. researchgate.net For example, the steric and electronic properties of the p-tolyloxy group can be leveraged to fine-tune the degradation rates, mechanical strength, and stimuli-responsive behavior of the resulting polymers. nih.govresearchgate.net This could lead to the creation of smart coatings, degradable plastics, and advanced composites for aerospace and biomedical applications. mdpi.comjst.go.jp
Table 2: Potential Applications of Materials Derived from this compound
| Industry | Application | Key Property Conferred |
| Electronics | Encapsulants, Insulators | Electrical insulation, Thermal stability |
| Construction | Water-repellent sealants, Coatings | Hydrophobicity, Durability |
| Automotive | High-temperature resins, Gaskets | Thermal stability, Chemical resistance |
| Aerospace | Lightweight composites, Ablative coatings | High thermal stability, Low density |
| Biomedical | Drug delivery systems, degradable implants | Controlled degradation, Biocompatibility |
This table outlines the prospective industrial applications for advanced materials engineered using this compound, based on its inherent chemical properties. lookchem.comnih.govjst.go.jp
Deeper Mechanistic Understanding Through Advanced Characterization and Computational Studies
A profound understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. For reactions involving this compound, a combination of advanced analytical techniques and computational chemistry offers a powerful approach to elucidate complex pathways.
Gas chromatography-mass spectrometry (GC-MS) analysis, for instance, has been used to study the fragmentation patterns of trimethyl(tolyloxy)silane isomers. lookchem.comresearchgate.net Such studies provide insight into the molecule's stability and dissociation pathways under electron ionization, which can be correlated with its reactivity. researchgate.net
Computational studies, particularly using Density Functional Theory (DFT), are becoming indispensable for investigating reaction intermediates and transition states. acs.orgnih.gov For the broader class of aryloxysilanes, DFT calculations can model reaction pathways, explain stereochemical outcomes, and rationalize the influence of substituents on reactivity. rsc.orgrsc.org Future research should apply these computational tools to specifically model the reactions of this compound, such as its role in nickel-catalyzed borylation or its polymerization behavior. This will facilitate a deeper understanding of the energetic profiles of reaction pathways and help in the in silico design of more efficient catalysts and processes. nih.govresearchgate.net
Integration of this compound into Emerging Technologies
The unique properties of materials derived from this compound make them enabling components for a range of emerging technologies. The sol-gel process, which uses silicon esters to create glasses and ceramics, is one such area where aryloxysilanes can be used to produce materials for protective coatings, catalysts, and piezoelectric devices. gelest.com
The development of complex colloids for soft matter science is another innovative field where silanes are making a significant impact. uu.nl While current research often highlights other silane (B1218182) coupling agents, the principles could be extended to this compound to create novel anisotropic colloids with unique surface properties for applications in photonics, sensing, and self-assembling systems.
Furthermore, the functional materials engineered from this compound could find use in nanodevices and advanced sensors where thermal stability and controlled surface chemistry are paramount. nanogune.eu The ability to form robust, insulating, and hydrophobic thin films makes it a candidate for surface modification in microelectronics and lab-on-a-chip systems. Future interdisciplinary research will be key to integrating this versatile molecule into the next generation of technological innovations.
Q & A
Q. What are the recommended synthetic methodologies for Trimethyl(p-tolyloxy)silane?
this compound can be synthesized via nucleophilic substitution between p-tolyloxide and trimethylchlorosilane. A typical protocol involves:
- Dissolving p-cresol in anhydrous tetrahydrofuran (THF) under inert atmosphere.
- Adding a base (e.g., triethylamine) to deprotonate the phenolic hydroxyl group.
- Introducing trimethylchlorosilane dropwise at 0°C to minimize side reactions.
- Stirring at room temperature for 12–24 hours, followed by filtration to remove ammonium salts.
- Purification via vacuum distillation or column chromatography (hexane/ethyl acetate). Key considerations include moisture exclusion and stoichiometric control to avoid oligomerization. Characterization by H and C NMR is critical to confirm structure and purity .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis.
- Waste Disposal: Collect waste in designated containers for halogenated organosilanes and dispose via licensed hazardous waste facilities .
- Emergency Measures: For spills, neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR Spectroscopy: H NMR (CDCl) typically shows a singlet at δ 0.2 ppm (Si(CH)) and aromatic protons at δ 6.7–7.2 ppm (p-tolyl group). C NMR confirms the siloxane bond (δ ~150 ppm for C-O-Si) .
- Mass Spectrometry (MS): Electron ionization (EI-MS) reveals the molecular ion peak (e.g., m/z 224 for CHOSi) and fragmentation patterns (e.g., loss of methyl groups) .
- FT-IR: Strong absorption at ~1250 cm (Si-C stretch) and ~1100 cm (Si-O-C) .
Advanced Research Questions
Q. How can contradictory stability data for this compound be resolved?
Discrepancies in stability reports (e.g., hydrolysis rates) may arise from variations in moisture levels, temperature, or catalytic impurities. To address this:
- Conduct accelerated stability studies under controlled humidity (e.g., 40–80% RH) and temperature (25–60°C).
- Use Karl Fischer titration to quantify trace water in solvents.
- Compare degradation products via GC-MS or HPLC to identify pathways (e.g., hydrolysis to p-cresol and trimethylsilanol) .
Q. What strategies optimize this compound’s reactivity in cross-coupling reactions?
To enhance its utility in Suzuki-Miyaura or Buchwald-Hartwig reactions:
- Activation: Use Lewis acids (e.g., BF-OEt) to polarize the Si-O bond, increasing electrophilicity.
- Solvent Selection: Employ polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Catalyst Screening: Test Pd(0)/Pd(II) complexes with bulky phosphine ligands (e.g., SPhos) to reduce steric hindrance. Monitor reaction progress via TLC or in situ NMR to adjust stoichiometry and reaction time .
Q. How can computational modeling predict the toxicological profile of this compound?
When experimental toxicity data is limited (e.g., acute toxicity, carcinogenicity):
- Use QSAR (Quantitative Structure-Activity Relationship) models to estimate LD based on analogous silanes (e.g., trimethylphenoxysilanes).
- Perform molecular docking to assess interactions with cytochrome P450 enzymes or DNA.
- Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .
Methodological Notes
- Data Gaps: Critical parameters like decomposition products under pyrolysis or photolytic conditions remain unstudied. Researchers should prioritize thermogravimetric analysis (TGA) and UV stability testing .
- Comparative Studies: Benchmark this compound against structurally similar compounds (e.g., trimethyl(vinyloxy)silane) to elucidate structure-reactivity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
